molecular formula C18H25N5O2S B4439224 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B4439224
M. Wt: 375.5 g/mol
InChI Key: ICESKTTVBFGTFE-UHFFFAOYSA-N
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Description

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are significant targets for various neurological and cardiovascular conditions .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O2S/c1-13(2)17-20-21-18(26-17)19-16(24)12-22-8-10-23(11-9-22)14-6-4-5-7-15(14)25-3/h4-7,13H,8-12H2,1-3H3,(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICESKTTVBFGTFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves multiple steps. The starting material, 1-(2-methoxyphenyl)piperazine, undergoes a series of reactions including alkylation and acylation to form the final product. The reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 . Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring. Common reagents and conditions for these reactions include the use of organic solvents and controlled temperatures.

Scientific Research Applications

2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors that mediate various physiological responses such as vasoconstriction and neurotransmitter release. The binding of the compound to these receptors can either activate or block their activity, leading to therapeutic effects in conditions like hypertension and depression .

Comparison with Similar Compounds

Similar compounds include trazodone, naftopidil, and urapidil, which are also alpha1-adrenergic receptor antagonists. What sets 2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide apart is its unique structure that may offer different binding affinities and pharmacokinetic profiles. This uniqueness can lead to variations in therapeutic efficacy and side effect profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 2
2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

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